molecular formula C9H8BrNO2 B2752861 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one CAS No. 2168470-44-6

7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one

Katalognummer B2752861
CAS-Nummer: 2168470-44-6
Molekulargewicht: 242.072
InChI-Schlüssel: OTGVGIXHIBRMKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of some novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids was developed via a copper (I) catalyzed one-pot reaction of various aromatic aldehydes . The structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, and mass spectra .


Molecular Structure Analysis

The molecular structure of 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one contains a total of 44 bonds, including 26 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, and 12 aromatic bonds . It also includes 2 six-membered rings, 1 seven-membered ring, 1 eleven-membered ring, 1 tertiary amide (aliphatic), and 3 ethers (aromatic) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationship

The chemical compound 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one serves as a crucial intermediate in the synthesis and study of compounds with significant affinity for D1 dopamine receptors. Research indicates that derivatives of 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one, such as (+/-)-3-Allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin, demonstrate high affinity at the D1 dopamine receptor, showcasing the potential for further in vivo studies and enantiomer resolution (Neumeyer et al., 1991).

Unexpected Chemical Reactions and Synthesis Challenges

In the process of synthesizing related compounds, researchers have observed unexpected chemical behaviors, such as bromine migration, which highlights the complexity of working with bromo-substituted benzoxazepines. This underlines the need for a deep understanding of the chemical properties and reactivity of such compounds to harness their potential fully (Press & Eudy, 1981).

Pharmaceutical Applications

Although the specific focus on 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one in drug development is limited, related benzoxazepine derivatives have been explored for their pharmaceutical potential. For example, Lorcaserin, a 5-HT2C receptor agonist for obesity treatment, showcases the therapeutic relevance of benzoxazepine cores in drug design, suggesting that 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one could also serve as a key structural component in the development of new therapeutic agents (Smith et al., 2008).

Crystallography and Structural Analysis

The study of the crystal structure of 7-bromo-2,3-dihydro-1,4-benzoxazepin-5(4H)-one provides valuable insights into its molecular geometry and potential interactions, which are crucial for understanding its chemical behavior and designing derivatives with desired biological activities (Khan, 1968).

Kinase Inhibitor Development

The benzoxazepine core, including derivatives of 7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one, has been identified in the structure of several kinase inhibitors, indicating its utility in the development of cancer therapeutics. This application demonstrates the compound's relevance beyond neuroscience, extending into oncology and other areas of medicine (Naganathan et al., 2015).

Eigenschaften

IUPAC Name

7-bromo-4,5-dihydro-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-1-2-8-6(3-7)4-11-9(12)5-13-8/h1-3H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGVGIXHIBRMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4,5-dihydro-1,4-benzoxazepin-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.